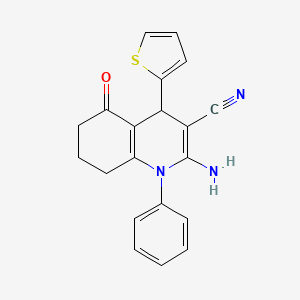![molecular formula C31H19Cl2N3O4 B11542922 1-{(E)-[(2,3-dichlorophenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11542922.png)
1-{(E)-[(2,3-dichlorophenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound characterized by its unique pentacyclic structure
Vorbereitungsmethoden
The synthesis of 1-{(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves a multi-step process. The initial step often includes the formation of the imine linkage through a condensation reaction between 2,3-dichlorobenzaldehyde and an amine precursor. This is followed by a series of cyclization reactions to form the pentacyclic core. The final step involves the introduction of the nitrophenyl group through a nitration reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amine derivatives and substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
1-{(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are facilitated by the compound’s unique structural features, such as the imine and nitrophenyl groups, which allow for specific binding to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pentacyclic structures and imine-containing molecules. Compared to these compounds, 1-{(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Similar compounds include:
- 3-{(E)-[(3,5-DICHLOROPHENYL)IMINO]METHYL}-1,2-BENZENEDIOL
- 2-{(E)-[(2-HYDROXYPHENYL)IMINO]METHYL}PHENOL
These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of 1-{(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE.
Eigenschaften
Molekularformel |
C31H19Cl2N3O4 |
|---|---|
Molekulargewicht |
568.4 g/mol |
IUPAC-Name |
1-[(2,3-dichlorophenyl)iminomethyl]-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C31H19Cl2N3O4/c32-21-12-7-13-22(28(21)33)34-16-31-19-10-3-1-8-17(19)25(18-9-2-4-11-20(18)31)26-27(31)30(38)35(29(26)37)23-14-5-6-15-24(23)36(39)40/h1-16,25-27H |
InChI-Schlüssel |
XCIMKPQIABOVKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)C=NC6=C(C(=CC=C6)Cl)Cl)C(=O)N(C4=O)C7=CC=CC=C7[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(dibenzo[b,d]furan-3-yl)-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B11542841.png)
![2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11542868.png)
![2-{(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methyl}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11542878.png)
![(4-{(E)-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B11542884.png)
![2-({4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]phenoxy}methyl)pyridine](/img/structure/B11542889.png)
![2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542890.png)
![N'-[(E)-(3-Methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11542900.png)
![N-(pyridin-2-yl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11542904.png)

![4,4'-[benzene-1,2-diylbis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11542908.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]decane-1-sulfonohydrazide](/img/structure/B11542913.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11542916.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-bromophenoxy)acetohydrazide](/img/structure/B11542925.png)

